Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy-
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Overview
Description
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- is a complex organic compound with a unique bicyclic structure. It is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The compound’s structure features a benzamide core linked to an azabicyclo[2.2.2]octane moiety, which is further substituted with methoxy groups.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- typically involves multiple steps. One common approach is the reaction of a benzamide derivative with an azabicyclo[2.2.2]octane precursor under specific conditions. The reaction often requires the use of catalysts and solvents to facilitate the formation of the desired product. For instance, the use of palladium catalysts and organic solvents like dichloromethane can be employed to achieve high yields .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure efficiency and cost-effectiveness. The process might include continuous flow reactors and automated systems to maintain consistent quality and yield. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the pure compound .
Chemical Reactions Analysis
Types of Reactions
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Halides, amines, and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in the formation of various substituted benzamides .
Scientific Research Applications
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic applications, such as its role in modulating neurotransmitter systems.
Mechanism of Action
The mechanism of action of Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- involves its interaction with specific molecular targets. It can bind to receptors and enzymes, modulating their activity. For instance, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways. The compound’s unique structure allows it to interact with multiple targets, making it a versatile molecule for research .
Comparison with Similar Compounds
Similar Compounds
N-(1-Azabicyclo[2.2.2]oct-3-yl)-N-(2-methoxyphenyl)benzamide: This compound shares a similar core structure but differs in the substitution pattern.
N-(3R)-1-Azabicyclo[2.2.2]oct-3-yl-4-chlorobenzamide: Another related compound with a chloro substituent instead of methoxy groups.
Uniqueness
Benzamide, N-1-azabicyclo[2.2.2]oct-3-yl-3,5-dimethoxy- is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of methoxy groups enhances its solubility and reactivity, making it a valuable compound for various applications .
Properties
CAS No. |
90183-04-3 |
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Molecular Formula |
C16H22N2O3 |
Molecular Weight |
290.36 g/mol |
IUPAC Name |
N-(1-azabicyclo[2.2.2]octan-3-yl)-3,5-dimethoxybenzamide |
InChI |
InChI=1S/C16H22N2O3/c1-20-13-7-12(8-14(9-13)21-2)16(19)17-15-10-18-5-3-11(15)4-6-18/h7-9,11,15H,3-6,10H2,1-2H3,(H,17,19) |
InChI Key |
UQETVHDWCWMLLZ-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=CC(=C1)C(=O)NC2CN3CCC2CC3)OC |
Origin of Product |
United States |
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